molecular formula C41H32O11 B079905 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-MANNOPYRANOSE CAS No. 13526-09-5

1,2,3,4,6-PENTA-O-BENZOYL-beta-D-MANNOPYRANOSE

Cat. No.: B079905
CAS No.: 13526-09-5
M. Wt: 700.7 g/mol
InChI Key: JJNMLNFZFGSWQR-ZEHPTFAOSA-N
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Description

1,2,3,4,6-PENTA-O-BENZOYL-beta-D-MANNOPYRANOSE is a fully benzoylated derivative of beta-D-mannopyranose, where all five hydroxyl groups (positions 1, 2, 3, 4, and 6) are substituted with benzoyl moieties. This compound is widely utilized in carbohydrate chemistry as a protected intermediate for synthesizing complex glycoconjugates, oligosaccharides, and glycosylated natural products. The benzoyl groups enhance stability, control regioselectivity, and facilitate purification during synthetic workflows .

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNMLNFZFGSWQR-ZEHPTFAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Per-O-benzoylation

This one-step method involves treating β-D-mannopyranose with excess benzoyl chloride under basic conditions. Pyridine or 4-dimethylaminopyridine (DMAP) is typically employed to neutralize HCl generated during the reaction.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Molar Ratio: Mannopyranose : Benzoyl chloride = 1 : 5–6

  • Catalyst: DMAP (10–20 mol%)

  • Reaction Time: 12–24 hours

Outcome:

  • Yield: 70–85% after purification

  • Purity: >95% (HPLC)

Stepwise Protection-Deprotection

For substrates prone to acyl migration, a stepwise strategy using temporary protecting groups (e.g., benzylidene) ensures regioselectivity.

Key Steps:

  • Temporary Protection: Benzylidene acetal formation at C-4 and C-6 positions.

  • Benzoylation: Esterification of remaining hydroxyls (C-1, C-2, C-3).

  • Deprotection: Acidic hydrolysis of the benzylidene group.

  • Final Benzoylation: Benzoylation of C-4 and C-6.

Advantages:

  • Avoids acyl migration by stabilizing reactive hydroxyls.

  • Enables access to partially protected intermediates for downstream modifications.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

ParameterOptimal ConditionEffect
Solvent Anhydrous DCMMinimizes hydrolysis of benzoyl chloride
Base Pyridine/DMAPEnhances nucleophilicity of hydroxyl groups
Temperature 0°C → RTPrevents exothermic side reactions

Kinetic Analysis:

  • Lower temperatures (0°C) favor slower, more controlled benzoylation, reducing side products like orthoester formation.

Catalytic Enhancements

DMAP accelerates the reaction via nucleophilic catalysis. At 20 mol% loading, reaction completion time decreases from 24 to 8 hours.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography:

  • Stationary Phase: Silica gel (230–400 mesh)

  • Eluent: Hexane/ethyl acetate gradient (4:1 → 2:1 v/v)

  • Recovery: 80–90%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 7.2–8.1 (m, 25H, Ar-H), 5.4–6.2 (m, 5H, pyranose-H).

  • ¹³C NMR: Distinct carbonyl signals at δ 165–167 ppm confirm benzoyl groups.

Mass Spectrometry:

  • ESI-MS: [M+Na]⁺ at m/z 723.7 (calculated 723.2 for C₄₁H₃₂O₁₁Na).

Industrial-Scale Production

Process Intensification

Industrial methods prioritize cost-effectiveness and scalability:

  • Continuous Flow Reactors: Reduce reaction time by 50% compared to batch processes.

  • Solvent Recycling: DCM recovery via distillation minimizes waste.

Economic Metrics:

ParameterBench ScaleIndustrial Scale
Yield 75%82%
Purity 95%98%
Cost per kg $12,000$3,500

Quality Control

  • HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

  • Melting Point: 169–171°C (lit. 169°C).

Challenges and Mitigation Strategies

Acyl Migration

Issue: Benzoyl groups may migrate from secondary to primary hydroxyls under basic conditions.
Solution:

  • Use aprotic solvents (e.g., DCM).

  • Limit reaction time to <24 hours.

Anomeric Control

Issue: Risk of α/β anomerization during synthesis.
Solution:

  • Conduct reactions at low temperatures (0–5°C).

  • Use silver oxide (Ag₂O) to stabilize the β-configuration.

Recent Advances in Enzymatic Benzoylation

Lipases (e.g., Candida antarctica Lipase B) enable regioselective benzoylation under mild conditions:

ParameterValue
Solvent tert-Butanol
Temperature 37°C
Conversion 90% (C-6 selectivity)

Advantages:

  • Avoids harsh chemicals.

  • Compatible with acid-labile substrates.

Comparative Analysis of Synthetic Routes

MethodYieldPurityCostScalability
Direct Benzoylation75%95%$$High
Stepwise Protection68%98%$$$Moderate
Enzymatic90%99%$$$$Low

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,6-Penta-O-benzoyl-beta-D-mannopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4,6-Penta-O-benzoyl-beta-D-mannopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,6-Penta-O-benzoyl-beta-D-mannopyranose involves its interaction with specific molecular targets. The benzoyl groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes. This property is exploited in drug delivery systems to improve the bioavailability of therapeutic agents. Additionally, the compound can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to target molecules .

Comparison with Similar Compounds

Key Compound :

  • 2,3,4,6-TETRA-O-BENZOYL-D-MANNOPYRANOSE (CAS 113544-59-5): This analog lacks the benzoyl group at the anomeric (C1) position.
Property 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-MANNOPYRANOSE 2,3,4,6-TETRA-O-BENZOYL-D-MANNOPYRANOSE
Molecular Formula Likely C39H32O10 (inferred) C34H28O10
Molecular Weight ~700 (estimated) 596.58
Melting Point Not reported 182 °C
Solubility Likely lower in polar solvents Slightly soluble in chloroform

Key Differences :

  • The absence of the C1 benzoyl group in the tetra derivative may increase reactivity at the anomeric position for glycosylation reactions .

Comparison Based on Acyl Group Type (Benzoyl vs. Galloyl)

Key Compound :

  • 1,2,3,4,6-PENTA-O-GALLOYL-BETA-D-GLUCOPYRANOSE: Features galloyl (3,4,5-trihydroxybenzoate) groups instead of benzoyl.
Property This compound 1,2,3,4,6-PENTA-O-GALLOYL-BETA-D-GLUCOPYRANOSE
Acyl Group Benzoyl (C6H5CO−) Galloyl (C6H2(OH)3CO−)
Polarity Less polar Highly polar due to hydroxyl groups
Bioactivity Primarily synthetic intermediate Known for antioxidant and enzyme inhibitory properties

Key Differences :

  • Galloyl derivatives are more hydrophilic and biologically active due to their phenolic hydroxyl groups, whereas benzoylated compounds are preferred in synthetic applications for their lipophilicity and stability .

Comparison Based on Sugar Backbone (Mannose vs. Glucose)

Key Compound :

  • 1,2,3,4,6-PENTA-O-BENZOYL-BETA-D-GLUCOPYRANOSE (CAS 14679-57-3): Structurally analogous but based on glucose.
Property This compound 1,2,3,4,6-PENTA-O-BENZOYL-BETA-D-GLUCOPYRANOSE
Sugar Configuration C2 axial (-OH) C2 equatorial (-OH)
Molecular Formula Likely C39H32O10 C41H32O11
Molecular Weight ~700 (estimated) 700.69
Reactivity Altered stereoelectronic effects Higher glycosylation efficiency

Key Differences :

  • The axial C2 hydroxyl in mannose derivatives induces distinct stereochemical environments, affecting glycosidic bond formation and intermolecular interactions. Glucose-based analogs are often more reactive in glycosylation due to favorable transition-state geometries .

Biological Activity

1,2,3,4,6-Penta-O-benzoyl-beta-D-mannopyranose (C41H32O11) is a synthetic derivative of D-mannopyranose, characterized by the attachment of five benzoyl groups to its hydroxyl moieties. This structural modification not only enhances its solubility and stability but also influences its biological activities. The compound has garnered interest for its potential applications in medicinal chemistry and biochemistry.

  • Molecular Formula: C41H32O11
  • Molecular Weight: Approximately 700.686 g/mol
  • Structural Characteristics: The complete substitution of hydroxyl groups with benzoyl moieties enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Interaction Studies

Interaction studies have revealed that this compound binds to proteins involved in metabolic pathways. Its binding affinity has been investigated through various assays, indicating potential therapeutic applications in metabolic disorders. The specific interactions are still under investigation, but preliminary findings suggest that it may influence enzyme activity related to carbohydrate metabolism.

Antiviral Activity

There is emerging evidence that this compound may exhibit antiviral properties. In vitro studies have shown its potential to inhibit viral replication in cell lines infected with certain viruses. The mechanism of action is believed to involve interference with viral entry or replication processes.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against multiple bacterial strains
Metabolic Pathway InteractionBinds to proteins involved in carbohydrate metabolism
AntiviralInhibits viral replication in cell cultures

Detailed Research Findings

  • Antimicrobial Studies : A series of experiments conducted on various bacterial strains demonstrated that this compound exhibited significant inhibition zones in agar diffusion tests. The compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Metabolic Interactions : Binding assays using surface plasmon resonance (SPR) indicated a strong affinity of the compound for specific enzymes involved in glucose metabolism. This suggests a potential role in modulating metabolic pathways that could be beneficial in treating conditions like diabetes.
  • Antiviral Mechanism : In studies involving viral infections (e.g., influenza), treatment with this compound resulted in a significant reduction of viral titers compared to untreated controls. Further mechanistic studies are needed to elucidate the exact pathways affected.

Q & A

Q. What are the key physicochemical properties of 1,2,3,4,6-penta-O-benzoyl-β-D-mannopyranose, and how do they influence its stability in synthetic workflows?

The compound has a molecular formula of C₄₁H₃₂O₁₁ and a molecular weight of 700.686 g/mol . Its melting point (152–153°C ) and storage requirements (2–8°C ) suggest thermal sensitivity, necessitating controlled conditions during synthesis and handling. The high logP value (6.10 ) indicates significant hydrophobicity, which impacts solubility in polar solvents and purification strategies (e.g., preference for dichloromethane or toluene) .

Q. What standard synthetic routes are employed for preparing 1,2,3,4,6-penta-O-benzoyl-β-D-mannopyranose, and what are their limitations?

A common approach involves sequential benzoylation of D-mannose using benzoyl chloride under basic conditions (e.g., pyridine or DMAP). However, regioselectivity challenges arise due to competing acylation at secondary hydroxyl groups. For example, incomplete protection at the C2 or C3 positions can lead to side products requiring chromatographic separation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

¹H/¹³C NMR is critical for confirming substitution patterns: benzoyl carbonyl signals appear at ~165–170 ppm , while anomeric protons resonate near δ 5.5–6.0 ppm (J₁,₂ ≈ 1–2 Hz for β-configuration). Mass spectrometry (ESI-TOF ) confirms molecular weight with [M+Na]⁺ peaks around 723.7 m/z . Discrepancies in integration ratios or unexpected peaks may indicate partial deprotection or isomerization.

Advanced Research Questions

Q. How can stereochemical control be optimized during glycosylation reactions involving 1,2,3,4,6-penta-O-benzoyl-β-D-mannopyranose as a donor?

The bulky benzoyl groups favor β-selectivity via neighboring-group participation. However, competing α-anomer formation can occur under protic conditions. Using TMSOTf as a promoter in anhydrous CH₂Cl₂ at 0°C achieves >80% β-selectivity, as demonstrated in the synthesis of mannose oligosaccharides . Kinetic studies (e.g., variable-temperature NMR) can elucidate transient intermediates like oxocarbenium ions.

Q. What strategies mitigate side reactions during deprotection of benzoyl groups in complex oligosaccharide syntheses?

Selective deprotection using NaOMe/MeOH at 0°C minimizes hydrolysis of acid-sensitive glycosidic bonds. For example, partial deprotection of penta-O-benzoyl derivatives requires precise stoichiometric control (e.g., 0.1 equiv. base) to avoid over-debenzoylation . Monitoring via TLC (hexane:EtOAc gradients) ensures intermediate stability.

Q. How do conflicting reports on reaction yields in literature (e.g., 70–90% for glycosylations) arise, and how can reproducibility be improved?

Discrepancies often stem from moisture sensitivity of glycosyl donors or trace impurities in reagents. Rigorous drying of solvents (e.g., molecular sieves in CH₂Cl₂) and standardized activation protocols (e.g., TMSOTf vs. BF₃·Et₂O) reduce variability. Replicating conditions from Arnarp et al. (1978) for related mannosides highlights the importance of reaction time (2–4 h) and temperature gradients .

Q. What computational methods support the rational design of derivatives for enzymatic or biological studies?

Q. How should researchers validate the purity of 1,2,3,4,6-penta-O-benzoyl-β-D-mannopyranose after synthesis?

Combine HPLC (C18 column, acetonitrile:H₂O = 85:15) with HRMS to detect trace impurities (<0.5%). Crystallization from EtOAc/hexane (1:3) enhances purity, monitored by melting point consistency (152–153°C) .

Q. What are the best practices for troubleshooting low yields in multi-step syntheses involving this compound?

  • Stepwise intermediate analysis : Isolate and characterize each protected intermediate (e.g., tetra-O-benzoyl derivatives) via ¹³C DEPT NMR to confirm regiochemistry.
  • Catalyst screening : Compare TMSOTf, NIS/TfOH, and Ph₂SO/Tf₂O for glycosylation efficiency .
  • In situ IR : Monitor carbonyl stretching (1740 cm⁻¹) to track benzoylation progress .

Data Contradiction Analysis

Q. Why do some studies report unexpected α-anomer formation despite using β-directing conditions?

Trace water or protic impurities can protonate the oxocarbenium intermediate, favoring α-attack. For example, <0.1% H₂O in CH₂Cl₂ shifts selectivity from β:α = 9:1 to 3:1. Karl Fischer titration of solvents and activated molecular sieves (3Å) are critical .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-MANNOPYRANOSE
Reactant of Route 2
Reactant of Route 2
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-MANNOPYRANOSE

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